molecular formula C17H16ClNO4S B6412972 5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1261997-11-8

5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6412972
CAS No.: 1261997-11-8
M. Wt: 365.8 g/mol
InChI Key: OYNCALQVUFPPLT-UHFFFAOYSA-N
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Description

5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a pyrrolidinylsulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinylsulfonylphenyl Intermediate: This step involves the sulfonylation of a pyrrolidine derivative with a suitable sulfonyl chloride.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative under conditions that facilitate the formation of the desired product. This often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, modulating their activity. The chloro group may also play a role in enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid
  • 5-Chloro-3-[4-(morpholinylsulfonyl)phenyl]benzoic acid
  • 5-Chloro-3-[4-(piperidinylsulfonyl)phenyl]benzoic acid

Uniqueness

5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the pyrrolidinylsulfonyl group, in particular, can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S/c18-15-10-13(9-14(11-15)17(20)21)12-3-5-16(6-4-12)24(22,23)19-7-1-2-8-19/h3-6,9-11H,1-2,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNCALQVUFPPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692361
Record name 5-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-11-8
Record name 5-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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